molecular formula C21H20ClN3O3S B153891 N-(3-(4-Chlorophenyl)allyl)-N-(2-(isoquinoline-5-sulfonamido)ethyl)formamide CAS No. 130964-32-8

N-(3-(4-Chlorophenyl)allyl)-N-(2-(isoquinoline-5-sulfonamido)ethyl)formamide

Cat. No. B153891
Key on ui cas rn: 130964-32-8
M. Wt: 429.9 g/mol
InChI Key: UXMQQCQDDWAVEB-UHFFFAOYSA-N
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Patent
US05245034

Procedure details

3 ml of formic acid and 3 ml of acetic anhydride were mixed and stirred at a room temperature, and to the mixture was added 1.41 g of the product of Example 172, and the mixture was stirred for one hour. The reaction mixture was added to 50 ml of ethyl acetate and 30 ml of saturated sodium carbonate aqueous solution with ice, and the mixture was stirred, and after foaming was terminated, the ethyl acetate layer was sequentially washed twice with water and once with a saturated sodium chloride aqueous solution, and dried over magnesium sulfate, filtered and evaporated under a reduced pressure. The resulting residue was purified on a silica gel column (silica gel 60 g, eluant: 2% methanol in chloroform), to obtain 1.49 g of the title compound as a mixture of two isomers (3:2) in a colorless amorphous form.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
product
Quantity
1.41 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
title compound

Identifiers

REACTION_CXSMILES
[CH:1]([OH:3])=O.C(OC(=O)C)(=O)C.[Cl:11][C:12]1[CH:37]=[CH:36][C:15]([CH:16]=[CH:17][CH2:18][NH:19][CH2:20][CH2:21][NH:22][S:23]([C:26]2[C:27]3[CH:28]=[CH:29][N:30]=[CH:31][C:32]=3[CH:33]=[CH:34][CH:35]=2)(=[O:25])=[O:24])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(OCC)(=O)C>[Cl:11][C:12]1[CH:13]=[CH:14][C:15]([CH:16]=[CH:17][CH2:18][N:19]([CH2:20][CH2:21][NH:22][S:23]([C:26]2[C:27]3[CH:28]=[CH:29][N:30]=[CH:31][C:32]=3[CH:33]=[CH:34][CH:35]=2)(=[O:24])=[O:25])[CH:1]=[O:3])=[CH:36][CH:37]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
product
Quantity
1.41 g
Type
reactant
Smiles
ClC1=CC=C(C=CCNCCNS(=O)(=O)C=2C=3C=CN=CC3C=CC2)C=C1
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
after foaming was terminated
WASH
Type
WASH
Details
the ethyl acetate layer was sequentially washed twice with water and once with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified on a silica gel column (silica gel 60 g, eluant: 2% methanol in chloroform)

Outcomes

Product
Name
title compound
Type
product
Smiles
ClC1=CC=C(C=CCN(C=O)CCNS(=O)(=O)C=2C=3C=CN=CC3C=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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